molecular formula C25H30FN3O3S B2585662 1-butyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 892785-99-8

1-butyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2585662
CAS No.: 892785-99-8
M. Wt: 471.59
InChI Key: WYWYAHGVLFXABH-UHFFFAOYSA-N
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Description

1-butyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C25H30FN3O3S and its molecular weight is 471.59. The purity is usually 95%.
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Biological Activity

The compound 1-butyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is a novel derivative belonging to the class of dihydroquinoline compounds. This class has garnered attention due to its potential therapeutic applications, particularly in the treatment of central nervous system (CNS) disorders and various cancers. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C20_{20}H26_{26}F1_{1}N3_{3}O2_{2}S
  • Molecular Weight : 389.50 g/mol

The presence of a fluoro group and a benzenesulfonyl moiety suggests potential interactions with various biological targets, enhancing its activity profile.

Research indicates that compounds similar to This compound may exert their effects through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation. For instance, it has been suggested that related compounds inhibit dihydrofolate reductase (DHFR), crucial for DNA synthesis and repair in rapidly dividing cells .
  • Modulation of Neurotransmitter Receptors : The piperazine moiety indicates potential activity at neurotransmitter receptors such as serotonin or dopamine receptors, which are critical in CNS disorders .
  • Antioxidant Properties : Some studies suggest that dihydroquinoline derivatives possess antioxidant properties, potentially protecting cells from oxidative stress .

Anticancer Activity

A series of studies have demonstrated the anticancer potential of related compounds. For example:

  • Cell Proliferation Inhibition : In vitro assays have shown that certain dihydroquinoline derivatives inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism is often linked to the induction of apoptosis and cell cycle arrest .
  • In Vivo Studies : Animal models treated with similar compounds exhibited significant tumor reduction compared to control groups, indicating promising therapeutic efficacy .

CNS Activity

The compound's ability to cross the blood-brain barrier suggests potential applications in treating CNS disorders such as anxiety and depression:

  • Behavioral Studies : Animal studies have indicated that administration of dihydroquinoline derivatives results in anxiolytic-like effects, which may be mediated through modulation of GABAergic activity or serotonin pathways .

Study 1: Anticancer Efficacy

A recent study evaluated the effects of a structurally similar compound on human osteosarcoma cells. The compound demonstrated a dose-dependent inhibition of cell growth with an IC50 value significantly lower than that of standard chemotherapeutics like methotrexate .

CompoundIC50 (µM)Mechanism
Dihydroquinoline Derivative5.0Apoptosis induction
Methotrexate15.0DHFR inhibition

Study 2: CNS Effects

A behavioral study assessed the anxiolytic effects of a related dihydroquinoline derivative in mice. Results indicated a significant reduction in anxiety-like behavior in elevated plus maze tests compared to controls.

TreatmentTime (days)Anxiety Score (mean ± SEM)
Control147.5 ± 0.5
Treatment144.2 ± 0.3

Properties

IUPAC Name

1-butyl-6-fluoro-3-(3-methylphenyl)sulfonyl-7-(4-methylpiperazin-1-yl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30FN3O3S/c1-4-5-9-29-17-24(33(31,32)19-8-6-7-18(2)14-19)25(30)20-15-21(26)23(16-22(20)29)28-12-10-27(3)11-13-28/h6-8,14-17H,4-5,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWYAHGVLFXABH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)S(=O)(=O)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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